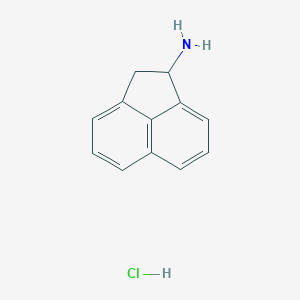
5'-O-(4,4'-Dimethoxytrityl)-thymidine-3'-O-succinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-(4,4’-Dimethoxytrityl)-thymidine-3’-O-succinic acid: is a derivative of thymidine, a nucleoside component of DNA. This compound is often used in the synthesis of oligonucleotides, which are short DNA or RNA molecules. The 4,4’-dimethoxytrityl (DMT) group serves as a protecting group for the 5’-hydroxyl group of thymidine, while the succinic acid moiety is used to link the nucleoside to solid supports during oligonucleotide synthesis.
Biochemical Analysis
Biochemical Properties
5’-O-(4,4’-Dimethoxytrityl)-thymidine-3’-O-succinic acid is involved in the deprotection (detritylation) of 5′-O-(4,4′-dimethoxytrityl)-2′-deoxythymidine nucleoside catalyzed by dichloroacetic acid . This reaction yields a hydroxyl function at the 5′-position of the nucleotide and a relatively stable 4,4′-dimethoxytrityl carbocation .
Molecular Mechanism
The molecular mechanism of 5’-O-(4,4’-Dimethoxytrityl)-thymidine-3’-O-succinic acid involves the deprotection (detritylation) of 5′-O-(4,4′-dimethoxytrityl)-2′-deoxythymidine nucleoside . This process is catalyzed by dichloroacetic acid and results in the formation of a 4,4′-dimethoxytrityl carbocation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-thymidine-3’-O-succinic acid typically involves the following steps:
Protection of Thymidine: Thymidine is reacted with 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine to protect the 5’-hydroxyl group, forming 5’-O-(4,4’-dimethoxytrityl)-thymidine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated synthesizers and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The DMT group can be removed under acidic conditions, such as with dichloroacetic acid, to yield free thymidine derivatives.
Coupling Reactions: The succinic acid moiety allows for the coupling of the nucleoside to solid supports, facilitating the synthesis of oligonucleotides.
Common Reagents and Conditions:
Deprotection: Dichloroacetic acid in solvents like toluene, dichloromethane, or acetonitrile.
Coupling: Carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) are often used for coupling reactions.
Major Products:
Deprotection: Free thymidine derivatives.
Coupling: Oligonucleotides linked to solid supports.
Scientific Research Applications
Chemistry:
- Used in the solid-phase synthesis of oligonucleotides, which are essential for various biochemical and molecular biology applications .
Biology:
- Oligonucleotides synthesized using this compound are used in gene synthesis, sequencing, and as probes in hybridization assays.
Medicine:
- Oligonucleotides have therapeutic applications, including antisense therapy and RNA interference.
Industry:
- Used in the production of synthetic DNA and RNA for research and diagnostic purposes.
Mechanism of Action
The primary function of 5’-O-(4,4’-Dimethoxytrityl)-thymidine-3’-O-succinic acid is to serve as a building block in the synthesis of oligonucleotides. The DMT group protects the 5’-hydroxyl group during synthesis, preventing unwanted reactions. The succinic acid moiety facilitates the attachment of the nucleoside to solid supports, allowing for sequential addition of nucleotides to form the desired oligonucleotide sequence .
Comparison with Similar Compounds
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine: Similar in structure but lacks the succinic acid moiety.
5’-O-(4,4’-Dimethoxytrityl)-uridine: Similar protecting group but different nucleoside base.
Uniqueness:
Properties
CAS No. |
74405-40-6 |
|---|---|
Molecular Formula |
C35H36N2O11 |
Molecular Weight |
660.7 g/mol |
IUPAC Name |
2-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxybutanedioic acid |
InChI |
InChI=1S/C35H36N2O11/c1-21-19-37(34(43)36-32(21)40)30-17-27(47-28(33(41)42)18-31(38)39)29(48-30)20-46-35(22-7-5-4-6-8-22,23-9-13-25(44-2)14-10-23)24-11-15-26(45-3)16-12-24/h4-16,19,27-30H,17-18,20H2,1-3H3,(H,38,39)(H,41,42)(H,36,40,43)/t27-,28?,29+,30+/m0/s1 |
InChI Key |
LWARXVFARBSVST-JHNIELBUSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)O |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(CC(=O)O)C(=O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(CC(=O)O)C(=O)O |
Key on ui other cas no. |
74405-40-6 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1338322.png)




![1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione](/img/structure/B1338341.png)





